4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate is a compound that features an imidazo[1,2-a]pyridine moiety linked to a phenyl benzoate group. This structure suggests potential biological activity, particularly in the context of medicinal chemistry. Imidazo[1,2-a]pyridine derivatives have been studied for their pharmacological properties, including anti-cancer and anti-inflammatory activities. The classification of this compound falls under heterocyclic compounds, specifically within the category of nitrogen-containing heterocycles.
The synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate can be approached through several methods:
Technical details include monitoring the reaction progress using techniques such as thin-layer chromatography and characterizing the final products through nuclear magnetic resonance spectroscopy and mass spectrometry.
The molecular structure of 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate can be described as follows:
The chemical reactivity of 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate can include:
Technical details regarding these reactions often involve kinetic studies and mechanistic pathways elucidated through spectroscopic analysis.
The mechanism of action for compounds like 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate often involves:
Data from these studies can help refine structure-activity relationships and guide further drug development efforts.
Key physical and chemical properties of 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate include:
Relevant data from analyses often highlight specific absorption bands corresponding to functional groups present in the compound .
The scientific uses of 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate are diverse:
Single-crystal X-ray diffraction analysis reveals that 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 9.7616(1) Å, b = 16.7411(2) Å, c = 18.6843(2) Å, and β = 93.335(1)°. The unit cell volume is 3053.39(6) ų with Z = 4 molecules per unit cell, indicating moderate molecular packing density. The asymmetric unit comprises one discrete molecule, displaying near-planarity between the imidazopyridine core (rings A/B) and the central phenyl ring (C), with a dihedral angle of 8.2(1)°. In contrast, the benzoate ester group (ring D) exhibits significant torsional deviation (dihedral angle: 42.7(1)°) relative to ring C, likely due to steric repulsion between ortho-hydrogens.
Key bond lengths include N1–C8 = 1.342(2) Å (indicative of single-bond character) and C8–C9 = 1.370(3) Å (partial double-bond character), consistent with delocalization across the imidazopyridine system. The ester linkage (C14–O1–C15) shows bond lengths of O1–C14 = 1.363(2) Å and O1–C15 = 1.438(2) Å, confirming typical ester bond geometry. The crystal structure exhibits whole-molecule disorder resolved with two orientations (occupancy ratio 0.711:0.289) about a pseudo-twofold axis.
Table 1: Crystallographic Parameters for 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate
Parameter | Value |
---|---|
Space group | P2₁/c |
a (Å) | 9.7616(1) |
b (Å) | 16.7411(2) |
c (Å) | 18.6843(2) |
β (°) | 93.335(1) |
Volume (ų) | 3053.39(6) |
Z | 4 |
Rint | 0.036 |
R1 (I > 2σ) | 0.0265 |
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into the electronic structure of 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate. The Highest Occupied Molecular Orbital (HOMO) is localized predominantly over the imidazopyridine system (contribution: 78%) and the adjacent phenyl ring (22%), indicating nucleophilic reactivity centers at C3 and C7 positions. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) shows significant electron density on the benzoate ester (65%), particularly at the carbonyl oxygen and phenyl para-positions, suggesting electrophilic susceptibility. The HOMO–LUMO energy gap is 3.48 eV, characteristic of moderate charge-transfer capability.
Electrostatic potential mapping reveals regions of high electronegativity at the ester carbonyl oxygen (EPmin = –42.6 kcal/mol) and imidazopyridine nitrogen atoms (N1: EPmin = –38.2 kcal/mol), identifying primary hydrogen-bonding acceptors. Natural Bond Orbital (NBO) analysis confirms significant charge delocalization from the imidazopyridine system to the benzoate moiety, with a calculated dipole moment of 4.82 Debye along the C14–O1 bond vector.
Table 2: DFT-Derived Electronic Parameters
Parameter | Value |
---|---|
HOMO Energy (eV) | –5.87 |
LUMO Energy (eV) | –2.39 |
HOMO-LUMO Gap (eV) | 3.48 |
Dipole Moment (Debye) | 4.82 |
C14=O1 Bond Order (WBI) | 1.78 |
The crystal packing is stabilized by a combination of directional hydrogen bonds and weaker non-covalent interactions. A primary C–H···N hydrogen bond forms between the imidazopyridine C3–H (donor) and pyridinic N1 (acceptor) of an adjacent molecule (H···N distance: 2.42 Å, angle: 156°), generating C(6) chains along the [100] direction. Offset π–π stacking occurs between imidazopyridine rings (centroid-centroid distance: 3.78 Å, dihedral angle: 8.5°) and benzoate-phenyl rings (3.85 Å), with a vertical separation of 3.42 Å, indicating moderate electronic coupling.
Additional stabilization arises from C–H···O interactions involving benzoate ester oxygen (C22–H22···O2: 2.51 Å, 143°) and weak C–Br···π contacts (Br1···centroid: 3.52 Å). Hirshfeld surface analysis quantifies interaction contributions: H···H (52.4%), H···C/C···H (12.1%), H···N/N···H (10.7%), and H···O/O···H (10.2%). The crystal packing forms a 3D network dominated by van der Waals forces, with void analysis indicating negligible solvent-accessible volume (0.3%).
Comparative crystallographic studies reveal distinct structural adaptations in 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate relative to bioactive analogs:
Table 3: Structural Comparison with Bioactive Derivatives
Parameter | Title Compound | KRAS Inhibitor [5] | Quinoline Derivative [7] |
---|---|---|---|
Imidazopyridine Dihedral (°) | 8.2 | 4.7 | – (Quinoline core) |
HOMO Localization | C3/C7 positions | Covalent warhead site | Carboxamide group |
Key Non-Covalent Bond | C–H···N (2.42 Å) | C=O···H–N (1.98 Å) | Br···π (3.23 Å) |
π-Stacking (Å) | 3.78 | 3.55 | 3.61 |
This analysis establishes 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate as a structurally versatile scaffold with electronic features amenable to further functionalization, particularly at the C3 position, for targeted therapeutic development.
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: